Cas no 142729-03-1 (N-allyl-2,6-dichloropyrimidin-4-amine)

N-allyl-2,6-dichloropyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-allyl-2,6-dichloropyrimidin-4-amine
- 2,6-dichloro-N-prop-2-enylpyrimidin-4-amine
- SCHEMBL9235311
- WLZ2967
- 2,6-DICHLORO-N-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE
- AKOS032960709
- J-523442
- 142729-03-1
-
- MDL: MFCD20229821
- インチ: 1S/C7H7Cl2N3/c1-2-3-10-6-4-5(8)11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12)
- InChIKey: VDOCGNBBQCVPPO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=NC(=N1)Cl)NCC=C
計算された属性
- せいみつぶんしりょう: 203.0017026g/mol
- どういたいしつりょう: 203.0017026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 37.8Ų
N-allyl-2,6-dichloropyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0979808-1g |
N-allyl-2,6-dichloropyrimidin-4-amine |
142729-03-1 | 95% | 1g |
$930 | 2023-09-02 | |
eNovation Chemicals LLC | Y0979808-5g |
N-allyl-2,6-dichloropyrimidin-4-amine |
142729-03-1 | 95% | 5g |
$1930 | 2025-02-21 | |
eNovation Chemicals LLC | Y0979808-5g |
N-allyl-2,6-dichloropyrimidin-4-amine |
142729-03-1 | 95% | 5g |
$1930 | 2024-08-02 | |
eNovation Chemicals LLC | Y0979808-5g |
N-allyl-2,6-dichloropyrimidin-4-amine |
142729-03-1 | 95% | 5g |
$1930 | 2025-02-28 |
N-allyl-2,6-dichloropyrimidin-4-amine 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
N-allyl-2,6-dichloropyrimidin-4-amineに関する追加情報
N-allyl-2,6-dichloropyrimidin-4-amine (CAS No. 142729-03-1): An Overview of Its Synthesis, Applications, and Recent Research
N-allyl-2,6-dichloropyrimidin-4-amine (CAS No. 142729-03-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrimidine core and functional groups, has shown promise in various applications, including as a building block for the synthesis of more complex molecules and as a potential lead compound in drug discovery.
The chemical structure of N-allyl-2,6-dichloropyrimidin-4-amine consists of a pyrimidine ring substituted with two chlorine atoms at the 2 and 6 positions and an allylamine group at the 4 position. This arrangement imparts specific chemical properties that make it an attractive candidate for various synthetic transformations and biological studies.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of N-allyl-2,6-dichloropyrimidin-4-amine. One notable approach involves the reaction of 2,6-dichloropyrimidin-4-one with allylamine in the presence of a suitable base. This method offers high yields and excellent purity, making it suitable for large-scale production. Additionally, alternative synthetic routes have been explored to enhance the sustainability and cost-effectiveness of the process.
In the realm of medicinal chemistry, N-allyl-2,6-dichloropyrimidin-4-amine has been investigated for its potential therapeutic applications. Studies have shown that this compound exhibits significant biological activity against various targets, including enzymes and receptors involved in disease pathways. For instance, it has been reported to inhibit specific kinases, which are key players in signal transduction pathways associated with cancer and inflammatory diseases.
One of the key areas of research involving N-allyl-2,6-dichloropyrimidin-4-amine is its use as a lead compound in the development of novel antiviral agents. Recent studies have demonstrated that derivatives of this compound possess potent antiviral activity against several RNA viruses, including influenza and coronaviruses. These findings highlight the potential of N-allyl-2,6-dichloropyrimidin-4-amine as a scaffold for designing new antiviral drugs.
Beyond its direct biological activity, N-allyl-2,6-dichloropyrimidin-4-amine serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group diversity enable chemists to introduce a wide range of substituents through various chemical transformations. This flexibility is particularly useful in the design and optimization of drug candidates with improved pharmacological properties.
The physical and chemical properties of N-allyl-2,6-dichloropyrimidin-4-amine have also been extensively studied. It is a solid at room temperature with a melting point ranging from 105 to 108°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various experimental protocols.
Safety considerations are paramount when handling N-allyl-2,6-dichloropyrimidin-4-amine. While it is not classified as a hazardous material under current regulations, appropriate safety measures should be followed to ensure safe handling and storage. This includes wearing personal protective equipment (PPE) such as gloves and goggles, working in well ventilated areas, and following standard laboratory practices.
In conclusion, N-allyl-2,6-dichloropyrimidin-4-amine (CAS No. 142729-03-1) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structure and versatile reactivity make it an important molecule for further exploration in the development of new therapeutic agents. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
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